Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
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Overview
Description
2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with diethyl groups and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate typically involves the reaction of 2,6-diethylpyridine-2,6-dicarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the formation of the boronate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is unique due to its combination of a pyridine ring with diethyl groups and a boronate ester. This structure provides it with distinct chemical properties, making it a versatile compound in various applications .
Properties
Molecular Formula |
C17H24BNO6 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H24BNO6/c1-7-22-14(20)12-9-11(10-13(19-12)15(21)23-8-2)18-24-16(3,4)17(5,6)25-18/h9-10H,7-8H2,1-6H3 |
InChI Key |
INJHFCILHMQLBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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